Cisapride Displays Potent Dual Pharmacology: 5-HT₄ Receptor Agonism (EC₅₀ 140 nM) with Concurrent High-Affinity hERG Blockade (IC₅₀ 9.4 nM)
Cisapride exhibits a unique dual pharmacological profile characterized by simultaneous 5-HT₄ receptor agonism and potent hERG potassium channel blockade. In standardized in vitro assays, cisapride demonstrates a 5-HT₄ receptor EC₅₀ of 140 nM and a hERG channel IC₅₀ of 9.4 nM . This dual activity distinguishes cisapride from selective 5-HT₄ agonists such as prucalopride, which requires a 20-fold higher concentration (hERG IC₅₀ 5.7 × 10⁻⁶ M versus cisapride 2.4 × 10⁻⁷ M) to achieve comparable channel blockade [1]. Alternative hERG IC₅₀ values have been reported across different experimental conditions, ranging from 7 nM to 72 nM depending on voltage protocol and temperature [2]. Importantly, the 5-HT₄ EC₅₀ and hERG IC₅₀ of cisapride are within the same order of magnitude (140 nM vs 9.4 nM), meaning that therapeutically relevant plasma concentrations inevitably produce concurrent hERG blockade, a property not shared by mosapride, clebopride, or renzapride [3].
| Evidence Dimension | hERG potassium channel inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 9.4 nM (hERG IC₅₀); 2.4 × 10⁻⁷ M (alternate assay) |
| Comparator Or Baseline | Prucalopride: 5.7 × 10⁻⁶ M (hERG IC₅₀) |
| Quantified Difference | Prucalopride hERG IC₅₀ is ~20-fold higher than cisapride; 5-HT₄ EC₅₀ (140 nM) and hERG IC₅₀ (9.4 nM) differ by ~15-fold |
| Conditions | In vitro; 5-HT₄ EC₅₀ from receptor agonism assays; hERG IC₅₀ from patch clamp electrophysiology at 37°C |
Why This Matters
This quantitative dual pharmacology defines cisapride as the quintessential reference compound for hERG channel blockade studies, proarrhythmia modeling, and 5-HT₄ receptor research requiring a nonselective agonist with fully characterized cardiac liability.
- [1] Potet F, Bouyssou T, Escande D, Baró I. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-go-go K⁺ channel. J Pharmacol Exp Ther. 2001;299(3):1007-1012. View Source
- [2] Milnes JT, Witchel HJ, Leaney JL, Leishman DJ, Hancox JC. Investigating dynamic protocol-dependence of hERG potassium channel inhibition at 37°C: Cisapride versus dofetilide. J Pharmacol Toxicol Methods. 2010;61(2):178-191. View Source
- [3] Tack J, Camilleri M, Chang L, et al. Systematic review: cardiovascular safety profile of 5-HT₄ agonists developed for gastrointestinal disorders. Aliment Pharmacol Ther. 2012;35(7):745-767. View Source
